molecular formula C16H23BO5 B6248570 methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 478375-44-9

methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B6248570
CAS No.: 478375-44-9
M. Wt: 306.2
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Description

Methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: is a specialized organic compound characterized by its boronic acid derivative structure[_{{{CITATION{{{1{methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...](https://www.chemsrc.com/en/cas/478375-44-9_482013.html). This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis[{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methoxy-5-bromophenyl acetate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions[_{{{CITATION{{{1{methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...](https://www.chemsrc.com/en/cas/478375-44-9_482013.html). The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds[{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{1{methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...](https://www.chemsrc.com/en/cas/478375-44-9_482013.html). This includes the use of high-purity reagents, controlled reaction temperatures, and efficient catalyst systems to ensure the scalability of the process[{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ....

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings[_{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl .... These reactions are essential for forming biaryl compounds, which are valuable in various chemical industries.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include biaryl compounds, which are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing complex organic molecules[_{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl .... Its ability to form carbon-carbon bonds makes it valuable in the construction of molecular frameworks.

Biology: In biological research, this compound is used in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and tracking studies.

Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drug candidates, particularly those involving biaryl structures that are common in many pharmaceuticals.

Industry: In the chemical industry, this compound is employed in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions[_{{{CITATION{{{1{methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...](https://www.chemsrc.com/en/cas/478375-44-9_482013.html). The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst[{{{CITATION{{{_1{methyl 2-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl .... The molecular targets and pathways involved are primarily the organic molecules that undergo cross-coupling to form biaryl structures.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share the boronic acid moiety and are used in similar cross-coupling reactions.

  • Stannanes: Used in Stille couplings, these compounds also facilitate carbon-carbon bond formation.

Uniqueness: What sets methyl 2-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate apart is its specific structure, which allows for selective reactions and high yields in cross-coupling processes. Its methoxy group and tetramethyl boronic acid derivative make it particularly effective in these reactions.

Properties

CAS No.

478375-44-9

Molecular Formula

C16H23BO5

Molecular Weight

306.2

Purity

95

Origin of Product

United States

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